1-[6-Hydroxy-3,6-dimethyl-4-(4-nitrophenyl)-3a,4,5,7-tetrahydroindazol-5-yl]ethanone
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Overview
Description
1-[6-HYDROXY-3,6-DIMETHYL-4-(4-NITROPHENYL)-4,5,6,7-TETRAHYDRO-3AH-INDAZOL-5-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[6-HYDROXY-3,6-DIMETHYL-4-(4-NITROPHENYL)-4,5,6,7-TETRAHYDRO-3AH-INDAZOL-5-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-hydroxy-3,6-dimethyl-4-(4-nitrophenyl)-4,5,6,7-tetrahydroindazole with ethanone under specific conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-[6-HYDROXY-3,6-DIMETHYL-4-(4-NITROPHENYL)-4,5,6,7-TETRAHYDRO-3AH-INDAZOL-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-HYDROXY-3,6-DIMETHYL-4-(4-NITROPHENYL)-4,5,6,7-TETRAHYDRO-3AH-INDAZOL-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[6-HYDROXY-3,6-DIMETHYL-4-(4-NITROPHENYL)-4,5,6,7-TETRAHYDRO-3AH-INDAZOL-5-YL]ETHAN-1-ONE can be compared with other indazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent. The uniqueness of 1-[6-HYDROXY-3,6-DIMETHYL-4-(4-NITROPHENYL)-4,5,6,7-TETRAHYDRO-3AH-INDAZOL-5-YL]ETHAN-1-ONE lies in its specific chemical structure, which imparts distinct biological and chemical properties.
Properties
CAS No. |
1212162-77-0 |
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Molecular Formula |
C17H19N3O4 |
Molecular Weight |
329.35 g/mol |
IUPAC Name |
1-[6-hydroxy-3,6-dimethyl-4-(4-nitrophenyl)-3a,4,5,7-tetrahydroindazol-5-yl]ethanone |
InChI |
InChI=1S/C17H19N3O4/c1-9-14-13(19-18-9)8-17(3,22)16(10(2)21)15(14)11-4-6-12(7-5-11)20(23)24/h4-7,14-16,22H,8H2,1-3H3 |
InChI Key |
KLUFAIXBSGETEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2C1C(C(C(C2)(C)O)C(=O)C)C3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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